L-Phenylalanine, D-leucyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, D-leucyl-, methyl ester typically involves peptide synthesis techniques. One common method is the solution phase peptide synthesis, where the amino acids are coupled using reagents like carbodiimides . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the proper formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, allowing for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, D-leucyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
L-Phenylalanine, D-leucyl-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of peptides and proteins for various research purposes.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of L-Phenylalanine, D-leucyl-, methyl ester involves its interaction with specific molecular targets and pathways. It is thought to be cleaved by lysosomal proteases, resulting in lysosomal osmotic rupture and the release of calcium ions. This process can affect various cellular functions and pathways, including those involved in cell signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanine methyl ester: A similar compound that also belongs to the class of phenylalanine derivatives.
L-Phenylalanine methyl ester: Another related compound used in peptide synthesis.
Methyl L-phenylalaninate: A derivative of phenylalanine with similar chemical properties.
Properties
Molecular Formula |
C16H24N2O3 |
---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)9-13(17)15(19)18-14(16(20)21-3)10-12-7-5-4-6-8-12/h4-8,11,13-14H,9-10,17H2,1-3H3,(H,18,19)/t13-,14+/m1/s1 |
InChI Key |
DJBPSNXKZLENEZ-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.